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molecular formula C8H14ClNO2 B1665756 Arecoline hydrochloride CAS No. 61-94-9

Arecoline hydrochloride

Cat. No. B1665756
M. Wt: 191.65 g/mol
InChI Key: LQSWCSYIDIBGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745413B2

Procedure details

In a 250 ml flask equipped with a magnetic stirrer and a condenser, arecoline hydrochloride (4 g; 20.9 mmol) is added to a solution of 50 ml of 95% ethanol and 60 ml of concentrated HCl. The mixture is heated at 100° C. for 12 hours then at reflux for 6 hours. The solvents are evaporated off under reduced pressure leaving a solid residue. The residue is recrystallized from a 95% ethanol/ether mixture in order to produce 1.69 g of product (Yield=46%) in the form of white crystals.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][C:6]([C:8]([O:10]C)=[O:9])=[CH:5][CH2:4][CH2:3]1.[ClH:12].Cl>C(O)C>[CH3:1][NH+:2]1[CH2:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH2:4][CH2:3]1.[Cl-:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN1CCC=C(C1)C(=O)OC.Cl
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml flask equipped with a magnetic stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a solid residue
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from a 95% ethanol/ether mixture in order

Outcomes

Product
Name
Type
product
Smiles
C[NH+]1CCC=C(C1)C(=O)O.[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745413B2

Procedure details

In a 250 ml flask equipped with a magnetic stirrer and a condenser, arecoline hydrochloride (4 g; 20.9 mmol) is added to a solution of 50 ml of 95% ethanol and 60 ml of concentrated HCl. The mixture is heated at 100° C. for 12 hours then at reflux for 6 hours. The solvents are evaporated off under reduced pressure leaving a solid residue. The residue is recrystallized from a 95% ethanol/ether mixture in order to produce 1.69 g of product (Yield=46%) in the form of white crystals.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][C:6]([C:8]([O:10]C)=[O:9])=[CH:5][CH2:4][CH2:3]1.[ClH:12].Cl>C(O)C>[CH3:1][NH+:2]1[CH2:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH2:4][CH2:3]1.[Cl-:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN1CCC=C(C1)C(=O)OC.Cl
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml flask equipped with a magnetic stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a solid residue
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from a 95% ethanol/ether mixture in order

Outcomes

Product
Name
Type
product
Smiles
C[NH+]1CCC=C(C1)C(=O)O.[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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